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Compound of Interest

tert-Butyl 2-cyanopiperidine-1-
Compound Name:
carboxylate

Cat. No.: B124477

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the heterocyclic
building block, tert-Butyl 2-cyanopiperidine-1-carboxylate. The nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the
structural elucidation and quality control of this compound in research and drug development
settings.

Molecular Structure and Properties

Tert-butyl 2-cyanopiperidine-1-carboxylate, also known as N-Boc-2-cyanopiperidine, is a
key intermediate in organic synthesis. Its molecular formula is C11H1sN202, with a molecular
weight of 210.27 g/mol . The structure features a piperidine ring N-protected with a tert-
butoxycarbonyl (Boc) group and a nitrile functional group at the 2-position.
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Property Value

Molecular Formula C11H1sN202

Molecular Weight 210.27 g/mol

CAS Number 153749-89-4

Appearance White to pale brown powder
Melting Point 62-67 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a

molecule.

'H NMR Spectral Data

The 'H NMR spectrum of tert-butyl 2-cyanopiperidine-1-carboxylate in a deuterated solvent
such as chloroform-d (CDCIs) provides detailed information about the chemical environment of
the protons.

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~4.8-4.6 m 1H H-2
~4.1-3.9 m 1H H-6 (axial)
~3.2-3.0 m 1H H-6 (equatorial)
~2.2-15 m 6H H-3, H-4, H-5
1.48 s 9H -C(CHs)3

3C NMR Spectral Data

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms in the
molecule.
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Chemical Shift (8) ppm Assighment
~154.5 C=0 (Boc)
~118.0 -C=N

~80.5 -C(CH3)3
~47.0 C-2

~40.0 C-6

~28.4 -C(CH3)3
~28.0 C-3

~24.5 C-5

~20.0 C-4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Wavenumber (cm—?) Intensity Assignment
~2975-2850 Strong C-H stretch (alkane)
~2240 Sharp, Medium C=N stretch (nitrile)
~1690 Strong C=0 stretch (urethane)
~1450-1365 Medium C-H bend (alkane)
~1160 Strong C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.[1] Predicted mass spectrometry data indicates the following common adducts:

[1]
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Adduct Calculated m/z
[M+H]* 211.1441
[M+Na]* 233.1260
[M+K]* 249.0999
[M+NHa]* 228.1706

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for tert-butyl 2-
cyanopiperidine-1-carboxylate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for H). For 3C NMR, broadband proton decoupling is
typically used to simplify the spectrum.

IR Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the powder is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin disk.

» Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer over a typical range of 4000-400 cm~1. A background spectrum is recorded first
and automatically subtracted from the sample spectrum.
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Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or
Liquid Chromatography (LC).

« lonization: Electrospray ionization (ESI) is a common soft ionization technique for this type of
molecule, which typically results in the observation of the protonated molecule [M+H]*.

e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).
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Caption: Molecular structure of tert-Butyl 2-cyanopiperidine-1-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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